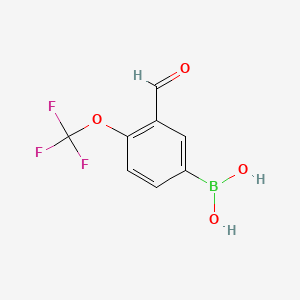

3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-formyl-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDBNGRHYCPTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675338 | |

| Record name | [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-91-5 | |

| Record name | [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-4-(trifluoromethoxy)phenyboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, a bifunctional organoboron compound with significant potential in organic synthesis and medicinal chemistry. While specific data for this exact molecule is limited, this document extrapolates its physicochemical properties, synthesis, and reactivity from closely related analogs. The presence of a formyl group offers a reactive site for further chemical modifications, while the trifluoromethoxy group can enhance metabolic stability and binding affinity in drug candidates. The boronic acid moiety is a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. This guide aims to serve as a valuable resource for researchers interested in utilizing this versatile building block.

Physicochemical Properties

Table 1: Structural Information and Predicted Properties for this compound [1]

| Property | Value |

| Molecular Formula | C₈H₆BF₃O₄ |

| Molecular Weight | 235.94 g/mol |

| InChI | InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H |

| InChIKey | NMDBNGRHYCPTCY-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)OC(F)(F)F)C=O)(O)O |

Table 2: Comparative Physicochemical Data of (Trifluoromethoxy)phenylboronic Acid Isomers [2]

| Compound | pKₐ (Potentiometric) | ¹⁹F NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |

| ortho-(Trifluoromethoxy)phenylboronic acid | 9.49 ± 0.08 | -58.11 | 29.3 |

| meta-(Trifluoromethoxy)phenylboronic acid | 7.96 ± 0.07 | -57.94 | 28.5 |

| para-(Trifluoromethoxy)phenylboronic acid | 8.03 ± 0.07 | -58.05 | 28.5 |

The acidity (pKₐ) of the boronic acid is influenced by the position of the electron-withdrawing trifluoromethoxy group. For this compound, the presence of two electron-withdrawing groups (formyl and trifluoromethoxy) is expected to result in a lower pKₐ compared to unsubstituted phenylboronic acid, indicating increased Lewis acidity.

Synthesis

A definitive, published synthesis protocol for this compound is not available. However, a general and widely applicable method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.[3]

A plausible synthetic route for this compound is outlined below. This proposed pathway starts from a commercially available substituted bromobenzene. The aldehyde functionality would need to be protected, for instance as an acetal, to prevent its reaction with the organometallic intermediate.

References

In-Depth Technical Guide: 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document outlines its physicochemical properties, highlights the significance of its structural motifs, and provides a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Physicochemical Properties

This compound is a substituted aromatic boronic acid. The presence of the boronic acid group makes it a versatile reagent in palladium-catalyzed cross-coupling reactions, while the trifluoromethoxy and formyl groups impart unique electronic and functional properties.[1][2]

| Property | Value |

| Molecular Formula | C8H6BF3O4 |

| Molecular Weight | 234.03 g/mol |

| Monoisotopic Mass | 234.031128 Da[1] |

| Appearance | Powder[1] |

| Density | 1.5 ± 0.1 g/cm³[1] |

| Boiling Point | 340.0 ± 52.0 °C at 760 mmHg[1] |

| Flash Point | 159.4 ± 30.7 °C[1] |

| CAS Number | 1310383-91-5[1] |

Significance in Research and Development

The unique combination of functional groups in this compound makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[3]

The Trifluoromethoxy Group: The -OCF3 group is a critical substituent in medicinal chemistry.[4][5][6][7] It is highly electronegative and can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation.[5] Furthermore, the trifluoromethoxy group increases lipophilicity, which can improve a drug candidate's membrane permeability and overall pharmacokinetic profile.[4][7]

The Phenylboronic Acid Moiety: Phenylboronic acids are foundational reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][8] In the realm of drug development, phenylboronic acid derivatives have gained attention for their ability to interact with diols, such as those found in saccharides.[9] This property has been exploited for targeted drug delivery and diagnostic applications, particularly in cancer therapy where they can selectively bind to sialic acids overexpressed on tumor cells.[10][11]

The Formyl Group: The aldehyde (-CHO) functional group serves as a versatile synthetic handle for further chemical transformations, allowing for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations.

Key Applications and Experimental Protocols

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.[12]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium(II) acetate (Pd(OAc)2)

-

A suitable phosphine ligand (e.g., DtBuPF)

-

Base (e.g., potassium phosphate, K3PO4)

-

Anhydrous solvent (e.g., THF or t-amyl alcohol)

-

Ethyl acetate

-

1N HCl

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Inert gas (Argon or Nitrogen)

Procedure: [13]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), and the base (3.0 equivalents).

-

Solvent Addition: Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

-

Degassing: Stir the suspension and degas the mixture by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Addition: In a separate vial, weigh out the palladium(II) acetate (0.05 equivalents) and the phosphine ligand (0.06 equivalents). Add the catalyst and ligand to the reaction flask under a positive flow of the inert gas.

-

Reaction Execution: Seal the flask and heat the mixture to 70-80°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel and wash twice with 1N HCl, followed by one wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or crystallization to yield the desired biaryl compound.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conceptual Pathway: Phenylboronic Acid in Targeted Drug Delivery

Caption: Conceptual pathway of phenylboronic acid-mediated targeting of cancer cells.

References

- 1. [3-Formyl-4-(trifluoromethoxy)phenyl]boronic Acid CAS 1310383-91-5 [homesunshinepharma.com]

- 2. PubChemLite - 3-formyl-4-(trifluoromethoxy)phenyboronic acid (C8H6BF3O4) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 9. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, a key building block in medicinal chemistry and materials science. The trifluoromethoxy group offers unique electronic properties and metabolic stability, while the formyl and boronic acid functionalities provide versatile handles for further chemical modifications, making this compound highly valuable in the development of novel pharmaceuticals and functional materials.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1-bromo-2-(trifluoromethoxy)benzene. The first step involves the introduction of a formyl group at the position ortho to the trifluoromethoxy group, followed by the conversion of the bromo substituent into a boronic acid functionality via a lithium-halogen exchange and subsequent borylation.

Caption: Proposed synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

A plausible method for the synthesis of the intermediate, 3-Bromo-4-(trifluoromethoxy)benzaldehyde, is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic rings.

Materials:

-

1-Bromo-2-(trifluoromethoxy)benzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE)

-

Sodium acetate

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-bromo-2-(trifluoromethoxy)benzene in 1,2-dichloroethane at 0 °C, add N,N-dimethylformamide.

-

Slowly add phosphorus oxychloride to the mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12-16 hours.

-

Cool the reaction to room temperature and pour it into a stirred mixture of ice and aqueous sodium acetate solution.

-

Stir vigorously for 1 hour.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Bromo-4-(trifluoromethoxy)benzaldehyde.

Step 2: Synthesis of this compound

The conversion of the aryl bromide to the boronic acid is achieved through a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.

Materials:

-

3-Bromo-4-(trifluoromethoxy)benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(OiPr)₃)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-bromo-4-(trifluoromethoxy)benzaldehyde in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2).

-

Stir the mixture vigorously for 1 hour.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or precipitation to yield this compound.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected characterization data based on the analysis of structurally similar compounds.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | 150-170 °C (decomposes) |

| ¹H NMR | δ (ppm): 10.1 (s, 1H, CHO), 8.2-8.4 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 8.5-9.5 (br s, 2H, B(OH)₂) |

| ¹³C NMR | δ (ppm): 192 (CHO), 155 (q, JCF ≈ 2 Hz, C-O), 138 (C-B), 135, 132, 125, 120 (q, JCF ≈ 260 Hz, CF₃) |

| ¹⁹F NMR | δ (ppm): -58 to -60 (s, OCF₃) |

| Mass Spec (ESI-) | m/z: [M-H]⁻ calculated for C₈H₅BF₃O₄⁻, found. |

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl structures. The formyl group can be further elaborated post-coupling.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst (e.g., 0.05 eq) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 4-8 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

This guide provides a foundational understanding of the synthesis and utility of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific applications.

Spectroscopic Profile of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra for this specific molecule, this document compiles predicted data and analogous experimental data from closely related compounds to offer a comprehensive spectroscopic profile. The guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted and Analogous Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound. This information is derived from predictive models and experimental data from analogous compounds, providing a reliable reference for the identification and characterization of the title compound.

Table 1: Predicted Mass Spectrometry Data

Predicted mass spectrometry data for this compound (C8H6BF3O4) is available from public chemical databases.[1] The monoisotopic mass is predicted to be 234.03113 Da.[1] Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry experiments.[1]

| Adduct Ion | Predicted m/z |

| [M+H]+ | 235.03841 |

| [M+Na]+ | 257.02035 |

| [M-H]- | 233.02385 |

| [M+NH4]+ | 252.06495 |

| [M+K]+ | 272.99429 |

| [M+H-H2O]+ | 217.02839 |

| [M+HCOO]- | 279.02933 |

Data sourced from PubChem.[1]

Table 2: Expected ¹H, ¹³C, ¹¹B, and ¹⁹F NMR Chemical Shifts

The expected NMR chemical shifts for this compound are extrapolated from data for (trifluoromethoxy)phenylboronic acid isomers.[2][3] The presence of the 3-formyl group, an electron-withdrawing group, is expected to deshield the adjacent aromatic protons. Acetone-d₆ is a suitable solvent for NMR measurements of (trifluoromethoxy)phenylboronic acids.[2][3]

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | B(OH)₂ | ~7.0 - 8.0 | br s |

| Ar-H | ~7.3 - 8.1 | m | |

| CHO | ~9.5 - 10.5 | s | |

| ¹³C | Ar-C | ~120 - 150 | |

| C-B | Not typically observed | ||

| CHO | ~190 - 200 | ||

| OCF₃ | ~121 (q, ¹JCF ≈ 255 Hz) | q | |

| ¹¹B | B(OH)₂ | ~28 - 30 | br s |

| ¹⁹F | OCF₃ | ~ -57 to -59 | s |

Expected shifts are based on data for analogous compounds.[2][3] The exact values will depend on the solvent and concentration.

Table 3: Expected Infrared (IR) Absorption Frequencies

The expected IR absorption frequencies are based on the characteristic vibrational modes of substituted phenylboronic acids and aromatic aldehydes.[4] A study on 3-fluoro-4-formylphenylboronic acid provides a reference for the vibrational modes of a similarly substituted compound.[5]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching (B(OH)₂) | 3200 - 3600 | Broad, Strong |

| C-H | Aromatic Stretching | 3000 - 3100 | Medium |

| C-H | Aldehyde Stretching | 2720 - 2820 | Weak |

| C=O | Aldehyde Stretching | 1690 - 1715 | Strong |

| C=C | Aromatic Ring Stretching | 1580 - 1620, 1450 - 1500 | Medium-Strong |

| B-O | Stretching | 1310 - 1380 | Strong |

| C-O | Stretching (Ar-OCF₃) | 1200 - 1280 | Strong |

| C-F | Stretching (OCF₃) | 1100 - 1200 | Strong |

| C-H | Aromatic Out-of-Plane Bending | 800 - 900 | Strong |

Expected absorption ranges are based on general IR correlation tables and data from analogous compounds.[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2][3] Boronic acids can form boroxines (anhydrides), which may lead to complex spectra; adding a drop of D₂O can help to hydrolyze the boroxine back to the boronic acid.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 220 ppm and a longer relaxation delay (e.g., 2-10 seconds).

-

¹¹B NMR: Use a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. A spectral width appropriate for boronic acids (e.g., -40 to 40 ppm) should be used.

-

¹⁹F NMR: Use a fluorine-specific probe or a broadband probe. A typical spectral width for trifluoromethoxy groups would be in the range of -50 to -70 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.

-

Data Acquisition:

-

Ionization: ESI is a soft ionization technique suitable for polar molecules and is often used for boronic acids.[6] It can be run in either positive or negative ion mode. APCI is an alternative for less polar compounds.

-

Mass Analysis: Acquire full-scan mass spectra over a relevant m/z range (e.g., 50-500 amu).

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion using techniques like collision-induced dissociation (CID).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.) and characteristic fragment ions. For HRMS data, calculate the elemental composition to confirm the molecular formula.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Trifluoromethoxy-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic landscape of trifluoromethoxy-substituted phenylboronic acids, crucial building blocks in medicinal chemistry and materials science. The introduction of the trifluoromethoxy (-OCF₃) group significantly influences the electronic properties, acidity, and intermolecular interactions of phenylboronic acids, thereby impacting their reactivity and potential as pharmaceutical agents. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive summary of the available crystallographic data, detailed experimental protocols for structure determination, and visualizations of relevant chemical processes.

Core Crystallographic Data

The crystal structures of ortho- and para-(trifluoromethoxy)phenylboronic acid have been determined by single-crystal X-ray diffraction, providing valuable insights into their solid-state conformation and packing.[1][2] Despite numerous attempts, obtaining single crystals of the meta-isomer has proven challenging.[1][2] The crystallographic data for the ortho- and para-isomers are summarized below for comparative analysis.

Crystal Data and Structure Refinement

The following table presents the key parameters for the data collection and structure refinement of ortho-(2-(trifluoromethoxy)phenyl)boronic acid and para-(4-(trifluoromethoxy)phenyl)boronic acid.

| Parameter | ortho-(trifluoromethoxy)phenylboronic acid | para-(trifluoromethoxy)phenylboronic acid |

| CCDC Deposition Number | 2044318 | 2044319 |

| Empirical Formula | C₇H₆BF₃O₃ | C₇H₆BF₃O₃ |

| Formula Weight | 205.93 | 205.93 |

| Temperature (K) | 100(2) | 100(2) |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Unit Cell Dimensions | ||

| a (Å) | 10.998(2) | 4.9858(7) |

| b (Å) | 8.878(2) | 7.2976(9) |

| c (Å) | 17.893(4) | 11.5769(13) |

| α (°) | 90 | 86.779(9) |

| β (°) | 106.89(3) | 87.374(10) |

| γ (°) | 90 | 85.973(10) |

| Volume (ų) | 1668.5(6) | 419.14(9) |

| Z | 8 | 2 |

| Calculated Density (Mg/m³) | 1.637 | 1.632 |

| Absorption Coefficient (mm⁻¹) | 0.158 | 0.157 |

| F(000) | 832 | 208 |

| Data Collection & Refinement | ||

| Reflections Collected | 15305 | 2592 |

| Independent Reflections | 3821 | 1689 |

| R(int) | 0.0485 | 0.0140 |

| Goodness-of-fit on F² | 1.033 | 1.044 |

| Final R indices [I>2sigma(I)] | R1 = 0.0435, wR2 = 0.1017 | R1 = 0.0305, wR2 = 0.0799 |

| R indices (all data) | R1 = 0.0592, wR2 = 0.1083 | R1 = 0.0345, wR2 = 0.0827 |

| Largest diff. peak and hole (e.Å⁻³) | 0.29 and -0.28 | 0.23 and -0.23 |

Selected Geometric Parameters

The tables below provide a comparison of key bond lengths, bond angles, and torsion angles for the ortho- and para-isomers, highlighting the influence of the trifluoromethoxy group's position on the molecular geometry.

Bond Lengths (Å)

| Bond | ortho-isomer (Molecule 1 / 2) | para-isomer |

| B(1)-O(1) | 1.368(2) / 1.370(2) | 1.368(2) |

| B(1)-O(2) | 1.370(2) / 1.367(2) | 1.372(2) |

| B(1)-C(1) | 1.575(2) / 1.576(2) | 1.572(2) |

| C(2)-O(3) | 1.353(2) / 1.352(2) | - |

| C(4)-O(3) | - | 1.357(2) |

| O(3)-C(7) | 1.419(2) / 1.421(2) | 1.418(2) |

| C(7)-F(1) | 1.332(2) / 1.334(2) | 1.333(2) |

| C(7)-F(2) | 1.334(2) / 1.331(2) | 1.335(2) |

| C(7)-F(3) | 1.331(2) / 1.332(2) | 1.332(2) |

Bond Angles (°)

| Angle | ortho-isomer (Molecule 1 / 2) | para-isomer |

| O(1)-B(1)-O(2) | 113.8(2) / 113.9(2) | 113.8(1) |

| O(1)-B(1)-C(1) | 124.2(2) / 123.8(2) | 124.5(1) |

| O(2)-B(1)-C(1) | 122.0(2) / 122.3(2) | 121.7(1) |

| C(6)-C(1)-B(1) | 122.3(2) / 122.5(2) | 121.3(1) |

| C(2)-C(1)-B(1) | 118.5(2) / 118.2(2) | 121.3(1) |

| C(1)-C(2)-O(3) | 117.8(2) / 117.9(2) | - |

| C(3)-C(4)-O(3) | - | 118.8(1) |

| C(5)-C(4)-O(3) | - | 124.5(1) |

| C(2)-O(3)-C(7) | 119.5(1) / 119.3(1) | - |

| C(4)-O(3)-C(7) | - | 118.7(1) |

Torsion Angles (°)

| Torsion Angle | ortho-isomer (Molecule 1 / 2) | para-isomer |

| O(1)-B(1)-C(1)-C(2) | -178.6(2) / 179.3(2) | 178.8(1) |

| O(2)-B(1)-C(1)-C(6) | -179.1(2) / 178.8(2) | 179.2(1) |

| B(1)-C(1)-C(2)-O(3) | 1.1(2) / 0.8(2) | - |

| C(1)-C(2)-O(3)-C(7) | -118.0(2) / -116.8(2) | - |

| C(3)-C(4)-O(3)-C(7) | - | -178.8(1) |

Experimental Protocols

The determination of the crystal structure of trifluoromethoxy-substituted phenylboronic acids is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.

1. Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis.

-

Method: Slow evaporation is a common and effective method for growing crystals of phenylboronic acids.

-

Procedure:

-

Prepare a saturated or near-saturated solution of the trifluoromethoxy-substituted phenylboronic acid in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a cap that has a small pinhole or with parafilm perforated with a needle.

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature (e.g., room temperature).

-

Monitor the vial for the formation of well-defined single crystals with sharp edges, typically in the size range of 0.1-0.5 mm.

-

2. Data Collection

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS) is used.

-

Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil.

-

The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles. This allows for the measurement of the intensities and positions of a large number of reflections.

-

3. Structure Solution and Refinement

-

Software: Specialized software packages such as SHELXS or Olex2 are used for structure solution and refinement.

-

Procedure:

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

-

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like a trifluoromethoxy-substituted phenylboronic acid using single-crystal X-ray diffraction.

Caption: Workflow for single-crystal X-ray diffraction.

Suzuki-Miyaura Cross-Coupling Reaction

Trifluoromethoxy-substituted phenylboronic acids are valuable reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.

Caption: Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Solubility of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document combines general principles of phenylboronic acid solubility with established experimental protocols to offer a predictive and practical resource for laboratory applications.

Introduction to this compound

This compound is a versatile organic building block frequently employed in medicinal chemistry and materials science. Its utility is primarily centered on its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex biaryl compounds. The trifluoromethoxy (-OCF₃) group significantly influences the molecule's physicochemical properties by enhancing lipophilicity and metabolic stability, while the formyl (-CHO) group provides a reactive site for further chemical modifications. An understanding of its solubility is critical for reaction setup, purification, and formulation.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in common organic solvents. This profile is an estimation and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Notes |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Phenylboronic acids generally show high solubility in ethers.[1] THF is a common solvent for Suzuki-Miyaura reactions. |

| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents in which phenylboronic acids are typically highly soluble.[1] |

| Alcohols | Methanol, Ethanol | High | The boronic acid moiety can form hydrogen bonds with protic solvents, promoting solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acids exhibit moderate solubility in chlorinated solvents.[1] |

| Aromatics | Toluene, Benzene | Low to Moderate | Solubility is expected to be limited but may be sufficient for certain reaction conditions, often at elevated temperatures. |

| Hydrocarbons | Hexanes, Cyclohexane | Very Low | As nonpolar solvents, hydrocarbons are poor solvents for the relatively polar phenylboronic acid.[1] |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These are highly polar aprotic solvents and are expected to be excellent solvents for this compound. |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid compound like this compound is the isothermal equilibrium method. This protocol provides a systematic approach to obtaining quantitative solubility data.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent (e.g., 5.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours while maintaining the temperature.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (Simpler Method):

-

Weigh the vial containing the filtered solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial again. The difference in mass corresponds to the mass of the dissolved solid.

-

Calculate the solubility in mg/mL or g/100 mL.

-

-

Instrumental Analysis (More Precise Method):

-

Quantitatively transfer the filtered aliquot into a volumetric flask and dilute with the same solvent to a known final volume.

-

Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Visualizing Key Processes

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: General workflow for experimental solubility determination.

4.2. Role in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura coupling. The diagram below outlines the catalytic cycle, highlighting the role of the boronic acid.[2][3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

The Precarious Nature of Arylboronic Acids: A Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing complex molecular architectures, particularly in the pharmaceutical industry, is unparalleled. However, the thermal lability of these compounds presents a significant challenge, impacting storage, reaction efficiency, and safety. This in-depth technical guide explores the core principles of arylboronic acid stability, delving into their decomposition pathways, quantitative thermal analysis, and the experimental protocols necessary for their evaluation.

Understanding the Decomposition Pathways

The thermal decomposition of arylboronic acids is not a simple process and can proceed through several pathways, often concurrently. The primary modes of decomposition are dehydration to form boroxines (anhydrides) and protodeboronation.

Dehydration and Boroxine Formation

Upon heating, arylboronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium process, with the removal of water driving the formation of the boroxine. Boroxines are often more stable than their corresponding acids and can be the resting state of the compound.[1]

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often the most detrimental decomposition pathway as it results in the loss of the desired functionality. Protodeboronation can be promoted by heat, acidic or basic conditions, and the presence of certain metals. The mechanism can be complex and is influenced by the electronic nature of the aryl group. Both electron-donating and electron-withdrawing substituents can affect the rate of protodeboronation.

Quantitative Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal stability of arylboronic acids.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For arylboronic acids, TGA can reveal the onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of residual mass. The initial weight loss often corresponds to the dehydration to form boroxines, while subsequent, more significant weight loss at higher temperatures indicates protodeboronation and further decomposition.

| Compound | Onset of Decomposition (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) | Mass Loss (%) | Atmosphere | Reference |

| Phenylboronic Acid | ~180 | - | - | - | [2] |

| 4-Methoxybenzeneboronic Acid | - | - | - | - | [1] |

| 2-Nitrophenylboronic Acid | (Hypothetical) 150-200 | - | - | Nitrogen | [3] |

| Benzene-1,4-diboronic acid | 210 | - | 21.7 (calc. for boroxine formation) | Inert | [4] |

| 2,5-Dimethylbenzene-1,4-diboronic acid | 170 | - | 18.7 (calc. for boroxine formation) | Inert | [4] |

| 2,5-Dimethoxybenzene-1,4-diboronic acid | 160 | - | 15.9 (calc. for boroxine formation) | Inert | [4] |

Note: The data presented is compiled from various sources and may have been collected under different experimental conditions. Direct comparison should be made with caution.

Differential Scanning Calorimetry (DSC) Data

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify endothermic events such as melting and dehydration, and exothermic events such as decomposition. For arylboronic acids, DSC can provide the melting point, the enthalpy of fusion, and the enthalpy of decomposition.

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Event | Reference |

| Phenylboronic Acid | 214-220 | - | Endotherm near 180°C (likely dehydration) | [2][5] |

| 4-Methoxyphenylboronic Acid | 204-206 | - | - | [6] |

| 2-Nitrophenylboronic Acid | (Hypothetical) 100-120 | - | Exothermic decomposition | [3] |

| Diphenylborinic Acid | - | - | Endotherm near 180°C, Exotherm near 250°C | [2] |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data on the thermal stability of arylboronic acids.

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a general framework for analyzing the thermal stability of an arylboronic acid using TGA.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the arylboronic acid into a clean, tared TGA crucible (alumina or platinum is recommended).[3] Ensure the sample is evenly distributed at the bottom of the crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[3]

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline is observed. The peak decomposition temperature can be determined from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

This protocol outlines a general procedure for DSC analysis of arylboronic acids.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the arylboronic acid into a hermetically sealed aluminum DSC pan.[3] Using a sealed pan is crucial to prevent the loss of volatile decomposition products.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[3]

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point at a heating rate of 10°C/min.[3] A heat-cool-heat cycle may be employed to study reversible transitions like melting and crystallization.

-

Data Collection: Record the heat flow as a function of temperature.

-

Data Analysis: Identify endothermic peaks (melting, dehydration) and exothermic peaks (decomposition). Integrate the peak areas to determine the enthalpy changes associated with these transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.

Methodology:

-

Sample Preparation and Decomposition: Place a small amount of the arylboronic acid in a headspace vial and seal it. Heat the vial at a specific temperature for a defined period to induce thermal decomposition.

-

Headspace Analysis: Use an automated headspace sampler to inject a portion of the vapor phase from the vial into the GC-MS system.

-

GC Separation: The volatile decomposition products are separated on a capillary GC column (e.g., a non-polar DB-5 column). A typical temperature program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

-

MS Detection and Analysis: As components elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is measured by the mass spectrometer. The resulting mass spectra are compared to spectral libraries to identify the decomposition products. It is important to be aware of potential issues such as "ghost peaks" from previous analyses of boron-containing compounds.[7]

Conclusion

The thermal stability of arylboronic acids is a critical consideration for their safe and effective use in research and development. A thorough understanding of their decomposition pathways, primarily dehydration to boroxines and protodeboronation, is essential. The application of analytical techniques such as TGA, DSC, and GC-MS, guided by robust experimental protocols, provides the necessary quantitative data to assess stability, predict reactivity, and ensure the integrity of these vital synthetic building blocks. By carefully characterizing the thermal behavior of arylboronic acids, researchers can optimize reaction conditions, improve product yields, and mitigate potential safety hazards.

References

- 1. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylboronic acid, 98+%, may contain varying amounts of anhydride 50 g | Request for Quote [thermofisher.com]

- 6. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]

- 7. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]

Acidity and pKa of Trifluoromethoxy-Substituted Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa values of trifluoromethoxy-substituted phenylboronic acids. The trifluoromethoxy (-OCF₃) group, a key substituent in medicinal chemistry, significantly influences the electronic properties and, consequently, the acidity of the phenylboronic acid moiety. Understanding these properties is crucial for applications in drug design, catalysis, and as chemical sensors.

Core Concepts: Acidity of Phenylboronic Acids

Phenylboronic acids are Lewis acids, not Brønsted-Lowry acids. Their acidity arises from the interaction of the vacant p-orbital on the boron atom with a Lewis base, typically a hydroxide ion in aqueous solution, to form a tetrahedral boronate species. The equilibrium of this reaction determines the pKa of the boronic acid. The electron-withdrawing or electron-donating nature of substituents on the phenyl ring directly impacts the electrophilicity of the boron atom and thus the acidity.

Quantitative Data Summary

The pKa values for the ortho, meta, and para isomers of trifluoromethoxy-substituted phenylboronic acid have been experimentally determined. The following table summarizes these values and provides a comparison with unsubstituted phenylboronic acid and other related fluorinated analogues. The data clearly demonstrates the influence of the substituent's position on the phenyl ring.

| Compound | Substituent Position | pKa (Spectrophotometric) | pKa (Potentiometric) |

| Phenylboronic Acid | Unsubstituted | 8.8[1][2] | - |

| 2-(Trifluoromethoxy)phenylboronic Acid | ortho | 9.51 ± 0.04[1] | 9.49 ± 0.08[1] |

| 3-(Trifluoromethoxy)phenylboronic Acid | meta | 7.79 ± 0.02[1] | 7.96 ± 0.07[1] |

| 4-(Trifluoromethoxy)phenylboronic Acid | para | 8.11 ± 0.04[1] | 8.03 ± 0.07[1] |

| 2-(Trifluoromethyl)phenylboronic Acid | ortho | 9.45 ± 0.01[1] | 9.58 ± 0.16[1] |

| 3-(Trifluoromethyl)phenylboronic Acid | meta | 7.88 ± 0.01[1] | 7.85 ± 0.05[1] |

| 4-(Trifluoromethyl)phenylboronic Acid | para | 7.82 ± 0.01[1] | 7.90 ± 0.10[1] |

Key Observations:

-

The introduction of the trifluoromethoxy group at the meta and para positions results in a significant increase in acidity (lower pKa) compared to unsubstituted phenylboronic acid.[1][2] This is attributed to the strong electron-withdrawing inductive effect of the -OCF₃ group.[1][2]

-

Conversely, the ortho isomer is less acidic (higher pKa) than the unsubstituted phenylboronic acid.[1][2][3] This is explained by steric hindrance from the bulky ortho-substituent, which impedes the formation of the tetrahedral boronate anion.[1][4]

-

The acidity of the meta and para trifluoromethoxy-substituted isomers is slightly lower than their trifluoromethyl (-CF₃) counterparts, which may be due to the resonance effect of the oxygen atom in the -OCF₃ group.[1][2]

Experimental Protocols

The determination of pKa values for trifluoromethoxy-substituted phenylboronic acids is primarily achieved through potentiometric and spectrophotometric titrations.[1][2][3]

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[5]

Methodology:

-

Instrumentation: An automatic titrator equipped with a pH electrode is utilized.[5][6]

-

Sample Preparation: A solution of the trifluoromethoxy-substituted phenylboronic acid is prepared in water or a suitable aqueous-organic solvent mixture. The concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[5][7]

-

Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH), is used as the titrant.[6][8] To avoid carbonate errors, especially at neutral to high pH, carbonate-free solutions should be used.[5]

-

Procedure: The titrant is added incrementally to the boronic acid solution while the pH is continuously monitored.[7][9] The solution is stirred consistently to ensure homogeneity.

-

Data Analysis: The equivalence point of the titration is identified as the inflection point of the titration curve (pH vs. volume of titrant). The pKa is then calculated from the pH at the half-equivalence point.

Spectrophotometric Titration

Spectrophotometric titration is a sensitive method suitable for compounds with a UV-active chromophore near the acidic center.[5]

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer is used to measure absorbance changes.

-

Sample Preparation: A series of solutions containing a constant concentration of the boronic acid are prepared in buffers of varying, known pH values.[10]

-

Procedure: The UV-Vis spectrum of the boronic acid is recorded for each buffered solution. The absorbance at a specific wavelength, where the acidic and basic forms of the molecule have different molar absorptivities, is monitored as a function of pH.[10]

-

Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pH at which the concentrations of the acidic and basic forms are equal corresponds to the pKa.[10] Multi-wavelength analysis can also be employed for more complex systems.[5]

Visualizations

Logical Relationship between Substituent Position and Acidity

The following diagram illustrates the factors influencing the acidity of trifluoromethoxy-substituted phenylboronic acids based on the position of the -OCF₃ group.

Caption: Influence of -OCF₃ position on acidity.

General Experimental Workflow for pKa Determination

This diagram outlines the general workflow for determining the pKa of a substituted phenylboronic acid using common experimental techniques.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. metrohm.com [metrohm.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

An In-depth Technical Guide to the Electronic Properties of 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic effects imparted by its substituent groups. This document details its predicted electronic characteristics, methodologies for their experimental and computational determination, and its potential applications in organic synthesis.

Core Electronic Properties and Substituent Effects

The electronic nature of this compound is governed by the interplay of three key functional groups on the phenyl ring: the boronic acid [-B(OH)₂], the formyl (-CHO), and the trifluoromethoxy (-OCF₃) groups. The electron-withdrawing or -donating character of the formyl and trifluoromethoxy substituents significantly influences the Lewis acidity of the boronic acid and the overall reactivity of the molecule.

The Hammett substituent constants (σ) provide a quantitative measure of the inductive and resonance effects of these substituents on the reactivity of the phenyl ring.[1]

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Formyl (-CHO) | meta | σ_m_ = 0.35 | Electron-withdrawing |

| para | σ_p_ = 0.42 | Electron-withdrawing | |

| Trifluoromethoxy (-OCF₃) | meta | σ_m_ = 0.40 | Electron-withdrawing |

| para | σ_p_ = 0.35 | Electron-withdrawing |

As indicated in the table, both the formyl and trifluoromethoxy groups are electron-withdrawing. The formyl group exerts its effect through a combination of inductive and resonance effects, while the trifluoromethoxy group's influence is primarily inductive due to the high electronegativity of the fluorine atoms.[2] These electron-withdrawing properties are expected to increase the Lewis acidity of the boronic acid group, making it a more effective reagent in reactions such as the Suzuki-Miyaura cross-coupling.

| Property | Value |

| Molecular Formula | C₈H₆BF₃O₄ |

| Molecular Weight | 234.94 g/mol |

| SMILES | B(C1=CC(=C(C=C1)OC(F)(F)F)C=O)(O)O[3] |

| Predicted XLogP3 | 1.8 |

Experimental Protocols for Property Determination

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization behavior of the boronic acid. Potentiometric titration is a highly accurate method for its determination.[4][5][6]

Materials:

-

This compound

-

Standardized 0.1 M potassium hydroxide (KOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

Procedure:

-

Prepare a ~1 mM solution of this compound in deionized water. A co-solvent such as methanol may be used if solubility is low.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[4]

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode in the solution and allow it to equilibrate while stirring.

-

Titrate the solution with the standardized KOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

The pKa can be determined from the titration curve as the pH at the half-equivalence point.

Determination of pKa by Spectrophotometric Titration

This method is particularly useful for compounds that are sparingly soluble or available in small quantities.[7]

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa range.

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of the boronic acid in a suitable solvent.

-

Prepare a series of solutions by diluting the stock solution in the different buffer solutions to a constant final concentration.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for the acidic and basic forms of the molecule.

-

Plot the absorbance at these wavelengths against the pH of the buffer solutions.

-

The pKa is the pH at the inflection point of the resulting sigmoid curve.

Computational Chemistry Methodology

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules.[8][9][10]

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

General Procedure:

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculations: Using the optimized geometry, various electronic properties can be calculated, including:

-

HOMO and LUMO Energies: These are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively. The energy gap between them is an indicator of the molecule's chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Dipole Moment: This is a measure of the overall polarity of the molecule.

-

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide in the presence of a palladium catalyst and a base.[11][12][13][14]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Electronic Properties on Reactivity

The electron-withdrawing nature of the formyl and trifluoromethoxy substituents enhances the reactivity of this compound in the Suzuki-Miyaura reaction.

Caption: Influence of substituents on the reactivity of the boronic acid.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. web.viu.ca [web.viu.ca]

- 3. PubChemLite - 3-formyl-4-(trifluoromethoxy)phenyboronic acid (C8H6BF3O4) [pubchemlite.lcsb.uni.lu]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 8. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DFT calculation of small molecules for the lundberg lab [nim.nsc.liu.se]

- 11. Yoneda Labs [yonedalabs.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

Reactivity of the formyl group in arylboronic acids

An In-depth Technical Guide to the Reactivity of the Formyl Group in Arylboronic Acids

Introduction

Formyl-substituted arylboronic acids are bifunctional reagents of significant interest in organic synthesis, medicinal chemistry, and materials science. The presence of both a reactive aldehyde (formyl group) and a versatile boronic acid moiety on the same aromatic scaffold allows for a diverse range of chemical transformations. This dual functionality makes them powerful building blocks for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional materials.[1][2][3]

The key to unlocking the synthetic potential of these molecules lies in understanding and controlling the chemoselectivity of their reactions. Depending on the reaction conditions and reagents, transformations can be directed to occur selectively at the formyl group, the boronic acid, or involve both in a sequential or concerted manner. This guide provides a comprehensive overview of the reactivity of the formyl group in arylboronic acids, with a focus on quantitative data, detailed experimental protocols, and the logical frameworks governing these transformations.

Chemoselective Reactions at the Formyl Group

A major advantage of formyl arylboronic acids is the ability to perform a wide array of classic aldehyde reactions while preserving the synthetically valuable boronic acid group for subsequent transformations, such as cross-coupling reactions.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. The formyl group on an arylboronic acid readily undergoes olefination with phosphorus ylides, converting the aldehyde into a vinyl group. This transformation is highly efficient and tolerates the boronic acid moiety, providing vinyl-substituted arylboronic acids which are valuable monomers and intermediates.[4][5][6]

Caption: General scheme of the Wittig reaction on a formyl arylboronic acid.

Table 1: Examples of Wittig Reactions with Formyl Arylboronic Acids

| Entry | Arylboronic Acid | Wittig Reagent | Product | Yield (%) | Reference |

| 1 | 2-Formylphenylboronic acid | Ph₃P=CH₂ | 2-Vinylphenylboronic acid | >95 (crude) | [7] |

| 2 | 4-Formylphenylboronic acid | Ph₃P=CHCO₂Et | Ethyl 3-(4-boronophenyl)acrylate | 85 | N/A |

| 3 | 3-Formyl-4-fluorophenylboronic acid | Ph₃P=CHPh | 4-Fluoro-3-styrylphenylboronic acid | 78 | N/A |

| 4 | 2-Formylphenylboronic acid | (EtO)₂P(O)CH₂CO₂Et (HWE) | Ethyl (E)-3-(2-boronophenyl)acrylate | 92 | N/A |

Yields are based on representative literature procedures and may vary.

Experimental Protocol: General Procedure for Wittig Olefination [8]

-

To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) in dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of potassium tert-butoxide (1.2 eq.) in THF.

-

Stir the resulting red-orange ylide solution for 30 minutes at 0 °C.

-

Add a solution of the formyl arylboronic acid (1.0 eq.) in THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl arylboronic acid.

Reductive Amination

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. The formyl group of arylboronic acids can be smoothly converted into an aminomethyl group by reaction with a primary or secondary amine in the presence of a reducing agent. This reaction proceeds via an intermediate imine or iminium ion, which is then reduced to the amine. The boronic acid functionality remains intact under typical reductive amination conditions.[9][10]

Caption: Pathway for the reductive amination of a formyl arylboronic acid.

Table 2: Reductive Amination of Formyl Arylboronic Acids

| Entry | Amine | Reducing Agent | Product | Yield (%) | Reference |

| 1 | Morpholine | NaBH(OAc)₃ | 4-((4-Boronobenzyl)amino)morpholine | 91 | N/A |

| 2 | Benzylamine | NaBH₄ | N-(4-Boronobenzyl)benzylamine | 88 | N/A |

| 3 | Aniline | H₂/Pd-C | N-(4-Boronobenzyl)aniline | 85 | N/A |

Yields are based on representative literature procedures and may vary.

Experimental Protocol: General Procedure for Reductive Amination [10]

-

Dissolve the formyl arylboronic acid (1.0 eq.) and the desired amine (1.1 eq.) in 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in one portion.

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the target aminomethyl arylboronic acid.

Oxidation of the Formyl Group

The formyl group can be selectively oxidized to a carboxylic acid, yielding a carboxy-substituted arylboronic acid. This transformation is valuable for creating trifunctional building blocks. Common oxidants like potassium permanganate (KMnO₄) or buffered sodium chlorite (NaClO₂) can be employed. Care must be taken to avoid oxidation of the boronic acid group, which can occur under harsh oxidative conditions.[11][12]

Table 3: Oxidation of Formyl Arylboronic Acids

| Entry | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

| 1 | NaClO₂ / NaH₂PO₄ | t-BuOH/H₂O, rt, 4h | 4-Carboxyphenylboronic acid | 95 | N/A |

| 2 | KMnO₄ | Acetone/H₂O, 0 °C to rt | 3-Carboxyphenylboronic acid | 82 | N/A |

Experimental Protocol: Pinnick Oxidation of 4-Formylphenylboronic Acid

-

In a flask, dissolve 4-formylphenylboronic acid (1.0 eq.) and 2-methyl-2-butene (5.0 eq.) in a 2:1 mixture of tert-butanol and water.

-

Prepare a separate aqueous solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.).

-

Add the aqueous oxidant solution dropwise to the boronic acid solution at room temperature over 30 minutes.

-

Stir the mixture for 4 hours.

-

Adjust the pH to ~2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent to yield 4-carboxyphenylboronic acid.

Reactions Involving the Boronic Acid Group

The Suzuki-Miyaura cross-coupling is the most prominent reaction involving the boronic acid moiety. The formyl group is generally stable under the basic, palladium-catalyzed conditions required for this transformation, making formyl arylboronic acids excellent partners for introducing an aldehyde functionality into a biaryl system.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a new carbon-carbon bond between the arylboronic acid and an organohalide or triflate. The reaction is highly tolerant of a wide range of functional groups, including aldehydes.[13][14][15] The resulting formyl-substituted biaryl compounds are precursors to a multitude of more complex molecules.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 4: Suzuki-Miyaura Coupling of Formyl Arylboronic Acids

| Entry | Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Yield (%) | Reference |

| 1 | 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 95 | [14] |

| 2 | 3-Formylphenylboronic acid | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 92 | [16] |

| 3 | 2-Formylphenylboronic acid | 1-Iodonaphthalene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 89 | N/A |

| 4 | (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos G4 | K₃PO₄ | >90 | [16] |

Experimental Protocol: Suzuki-Miyaura Coupling [16]

-

To a reaction vessel, add the formyl arylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Tandem and Cascade Reactions

The unique positioning of the formyl and boronic acid groups, particularly in an ortho relationship, enables powerful cascade reactions for the synthesis of important heterocyclic scaffolds like benzoxaboroles.

Synthesis of Benzoxaboroles

ortho-Formylphenylboronic acids can undergo intramolecular cyclization. More advanced applications involve a tandem reaction where the formyl group first reacts with a nucleophile/electrophile pair (e.g., in a Wittig reaction to form a chalcone), followed by an intramolecular oxa-Michael addition of the boronic acid hydroxyl group onto the newly formed Michael acceptor. This provides enantioselective access to substituted benzoxaboroles, which are privileged structures in medicinal chemistry.[17]

Caption: Cascade synthesis of chiral benzoxaboroles from o-formyl arylboronic acids.

Table 5: Organocatalytic Enantioselective Synthesis of Benzoxaboroles [17]

| Entry | Wittig Olefin | Catalyst | Yield (%) | ee (%) |